
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol is a fluorinated alcohol compound with the molecular formula C8H5F13O. This compound is part of the perfluoroalkyl alcohol family, known for their unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol can be synthesized through several methods, including:
Electrochemical Fluorination (ECF): This method involves the electrochemical fluorination of octanol in the presence of hydrogen fluoride. The reaction conditions typically include a temperature range of -20°C to 0°C and a current density of 0.1 to 0.5 A/cm².
Telomerization: This process involves the reaction of tetrafluoroethylene with a telogen such as methanol, followed by hydrolysis to yield the desired fluorinated alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale electrochemical fluorination due to its efficiency and scalability. The process is carried out in specialized reactors designed to handle the corrosive nature of hydrogen fluoride.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorooctanoic acid (PFOA) using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol group to a corresponding alkane using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
Oxidation: Perfluorooctanoic acid (PFOA).
Reduction: Perfluorooctane.
Substitution: Perfluorooctyl halides or sulfonates.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of fluorinated compounds.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of water and oil-repellent coatings, lubricants, and in the electronics industry for its dielectric properties.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol is primarily based on its ability to interact with hydrophobic and hydrophilic environments due to its amphiphilic structure. This allows it to:
Disrupt cell membranes: By integrating into lipid bilayers, altering membrane fluidity and permeability.
Act as a surfactant: Reducing surface tension and stabilizing emulsions.
Interact with proteins: Binding to hydrophobic pockets in proteins, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in structure but with a carboxylic acid group instead of an alcohol group.
Perfluorooctane sulfonate (PFOS): Contains a sulfonate group, known for its use in firefighting foams and stain repellents.
1H,1H,2H,2H-Perfluorooctanol: A partially fluorinated alcohol with fewer fluorine atoms.
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and performance under harsh conditions.
Eigenschaften
CAS-Nummer |
112708-16-4 |
|---|---|
Molekularformel |
C8H5F13O |
Molekulargewicht |
364.10 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,7-tridecafluorooctan-1-ol |
InChI |
InChI=1S/C8H5F13O/c1-2(9)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h2,22H,1H3 |
InChI-Schlüssel |
KIRIXOGQHXHZKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(C(C(C(O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


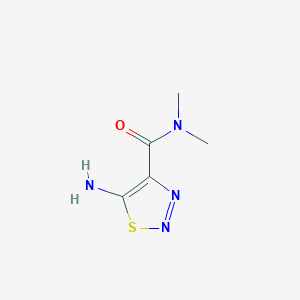
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
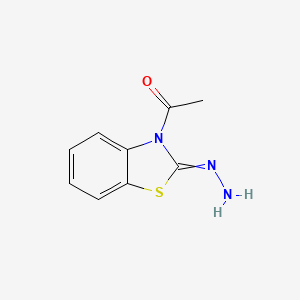
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
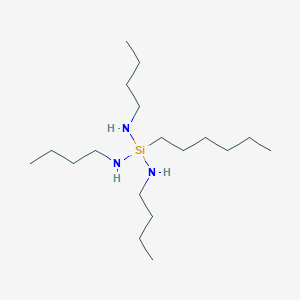

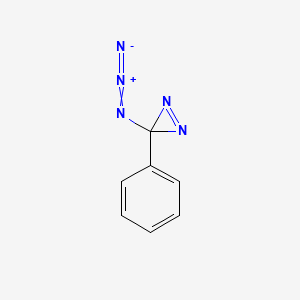
![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)

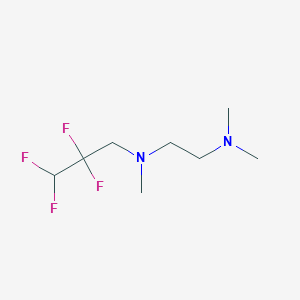

![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
